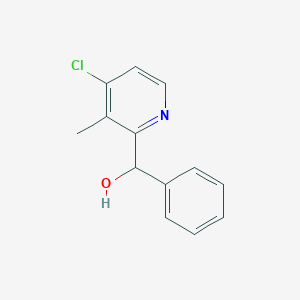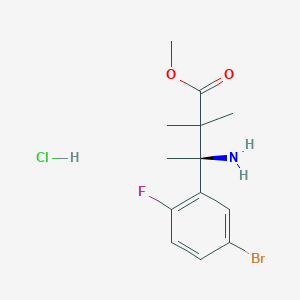
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a dimethylbutanoate moiety. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents.
Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the amino group.
Esterification: The resulting amino compound is esterified with a dimethylbutanoate moiety to form the final product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride
- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride
Uniqueness
(S)-Methyl 3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C13H18BrClFNO2 |
|---|---|
Peso molecular |
354.64 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(5-bromo-2-fluorophenyl)-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H17BrFNO2.ClH/c1-12(2,11(17)18-4)13(3,16)9-7-8(14)5-6-10(9)15;/h5-7H,16H2,1-4H3;1H/t13-;/m1./s1 |
Clave InChI |
AEFNOOZNJBFOTK-BTQNPOSSSA-N |
SMILES isomérico |
C[C@@](C1=C(C=CC(=C1)Br)F)(C(C)(C)C(=O)OC)N.Cl |
SMILES canónico |
CC(C)(C(=O)OC)C(C)(C1=C(C=CC(=C1)Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



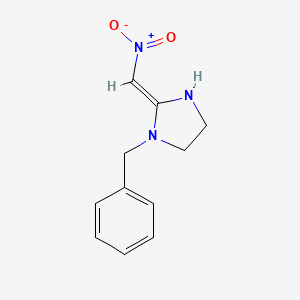
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
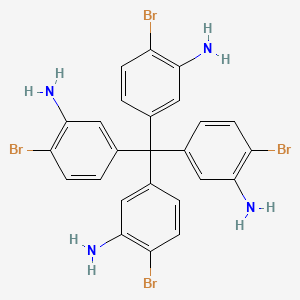

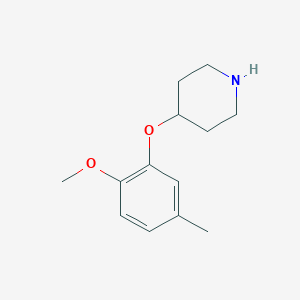
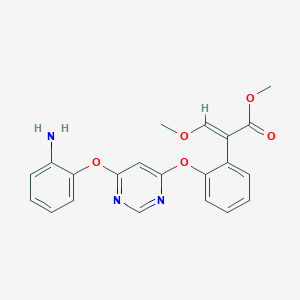
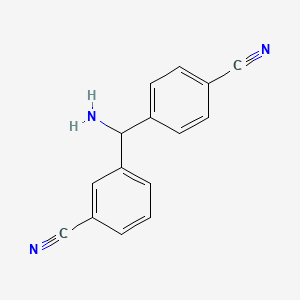
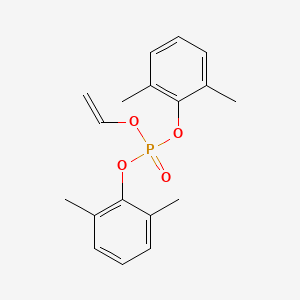
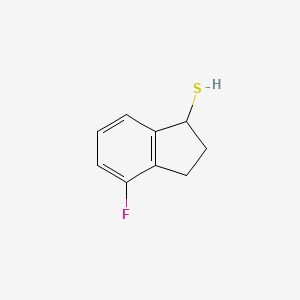

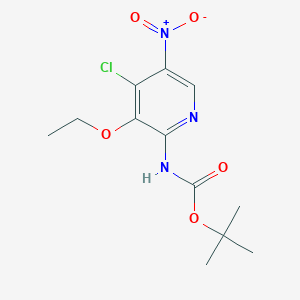
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
